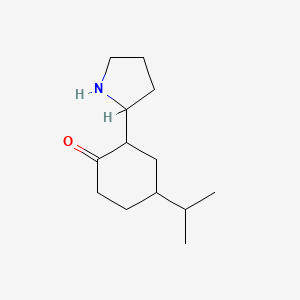
4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one is a synthetic organic compound that belongs to the class of cyclohexanones. These compounds are characterized by a cyclohexane ring with a ketone functional group. The presence of the propan-2-yl and pyrrolidin-2-yl groups makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Ring: This can be achieved through the hydrogenation of phenol or the oxidation of cyclohexanol.
Introduction of the Propan-2-YL Group: This step may involve the alkylation of the cyclohexanone ring using isopropyl halides under basic conditions.
Introduction of the Pyrrolidin-2-YL Group: This can be done through a nucleophilic substitution reaction where the cyclohexanone is reacted with pyrrolidine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.
Reduction: Formation of cyclohexanol.
Substitution: Formation of substituted cyclohexanones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
4-(Propan-2-YL)cyclohexanone: Similar structure but lacks the pyrrolidin-2-yl group.
2-(Pyrrolidin-2-YL)cyclohexanone: Similar structure but lacks the propan-2-yl group.
Uniqueness
The presence of both the propan-2-yl and pyrrolidin-2-yl groups in 4-(Propan-2-YL)-2-(pyrrolidin-2-YL)cyclohexan-1-one makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
4-propan-2-yl-2-pyrrolidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c1-9(2)10-5-6-13(15)11(8-10)12-4-3-7-14-12/h9-12,14H,3-8H2,1-2H3 |
InChI Key |
SGTWBAIHMXUZNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=O)C(C1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


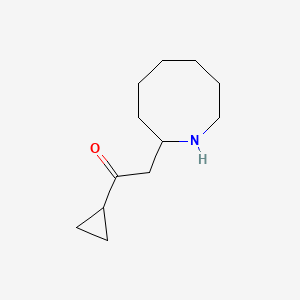
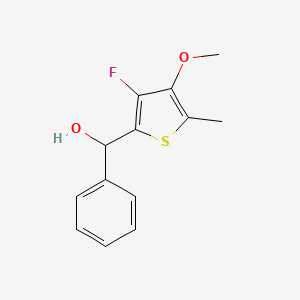
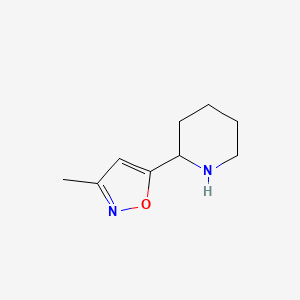
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine](/img/structure/B13084831.png)

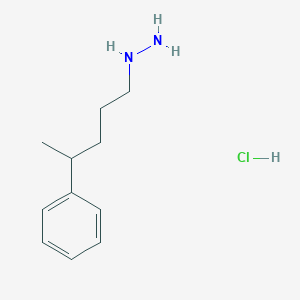






![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)

